molecular formula C8H4FNO2 B3031699 2-Fluorobenzoyl isocyanate CAS No. 62869-34-5

2-Fluorobenzoyl isocyanate

Cat. No.: B3031699
CAS No.: 62869-34-5
M. Wt: 165.12 g/mol
InChI Key: REUCDVKHMVGFOG-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl isocyanate is a chemical compound that belongs to the class of isocyanates. It is widely used in various fields, including medical research, environmental research, and industrial applications. The molecular formula of this compound is C8H4FNO, and it has a molecular weight of 151.14 g/mol .

Preparation Methods

The synthesis of 2-Fluorobenzoyl isocyanate can be achieved through various methods. One common method involves the reaction of 2-fluorobenzoyl chloride with potassium cyanate in the presence of a suitable solvent. Another method includes the oxidation of 2-fluorobenzyl isocyanide using an oxidizing agent such as dimethyl sulfoxide (DMSO) in the presence of trifluoroacetic anhydride . Industrial production methods often involve the phosgene process, which is widely used for the production of isocyanates .

Chemical Reactions Analysis

2-Fluorobenzoyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation Reactions: It can be oxidized to form corresponding isocyanates using oxidizing agents like DMSO.

    Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates and ureas.

Common reagents used in these reactions include amines, alcohols, and oxidizing agents like DMSO. The major products formed from these reactions are ureas, carbamates, and isocyanates .

Scientific Research Applications

2-Fluorobenzoyl isocyanate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Fluorobenzoyl isocyanate involves its reactivity with nucleophiles, leading to the formation of ureas and carbamates . The molecular targets and pathways involved include the reaction with amines and alcohols, resulting in the formation of stable products .

Comparison with Similar Compounds

2-Fluorobenzoyl isocyanate can be compared with other similar compounds, such as:

    2-Fluorobenzyl isocyanate: Similar in structure but differs in the position of the isocyanate group.

    2-Fluorophenyl isocyanate: Similar in structure but lacks the benzoyl group.

    2-(Fluorobenzoyl)cyclohexane-1,3-diones: Contains a cyclohexane ring and is used in the synthesis of heterocyclic compounds.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-fluorobenzoyl isocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUCDVKHMVGFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517565
Record name 2-Fluorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62869-34-5
Record name 2-Fluorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.47 g (3.0 mmol) of 2-fluorobenzamide and 0.40 g (3.2 mmol, 1.05 eq) of oxalyl chloride were added to 10 ml of 1,2-dichloroethane and then the mixture was stirred for 8 hours at 100° C. The reaction solution was cooled down to room temperature. The reaction solvent and excessive oxalyl chloride were removed by distillation under reduced pressure to obtain 2-fluorobenzoyl isocyanate in an oily state. 10 ml of fresh 1,2-dichloroethane and 0.95 g (3.0 mmol) of 2,4-dibromo-5-trifluoromethyl aniline were successively added thereto, reacted for 2 hours and filtered to obtain 1.11 g (Yield 77%) of the title compound as a solid.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorobenzoyl isocyanate
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2-Fluorobenzoyl isocyanate
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2-Fluorobenzoyl isocyanate

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